molecular formula C6H8N2O2 B063354 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione CAS No. 188825-42-5

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione

Cat. No.: B063354
CAS No.: 188825-42-5
M. Wt: 140.14 g/mol
InChI Key: ARHVCUDVPULNTH-UHFFFAOYSA-N
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Description

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is a sophisticated and synthetically challenging chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery research. This compound features a fused, rigid bicyclic system incorporating a diazepane-dione core, which imposes pronounced conformational constraints. This rigidity is highly valuable for designing novel molecular probes and drug candidates, as it can lock potential pharmacophores into specific bioactive conformations, thereby enhancing target selectivity and binding affinity. The embedded hydantoin moiety within the bicyclic framework suggests potential as a core structure for targeting a range of biologically relevant enzymes.

Properties

IUPAC Name

3-methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-6(10)4-2-3(4)5(9)7-8/h3-4H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHVCUDVPULNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CC2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approaches

A primary strategy involves cyclization reactions to form the bicyclic core. For example, Patent WO2016078108A1 describes the synthesis of 3-methyl-3,7-diazabicyclo[3.3.0]octane via a four-step process starting from N-methylglycine and dimethyl maleate. Adapting this approach:

  • Cyclization : Reacting N-methylglycine with a diketone derivative (e.g., dimethyl 2,5-dioxoheptanedioate) in toluene under reflux could yield a bicyclic intermediate.

  • Amine Functionalization : Introducing a secondary amine via nucleophilic substitution or reductive amination, as seen in the reaction of intermediate compounds with benzylamine.

  • Reduction and Deprotection : Lithium aluminum hydride (LiAlH4) reduction followed by hydrogenolytic deprotection using palladium catalysts.

Key Considerations :

  • Solvent choice (e.g., anhydrous tetrahydrofuran for reductions) impacts reaction efficiency.

  • Hydrogenation with Pd/C at room temperature minimizes side reactions like over-reduction.

Alternative Pathway via Diels-Alder Reaction

Patent EP1144413B1 utilizes Diels-Alder cycloadditions to construct diazabicyclo frameworks. For the target compound:

  • Diene and Dienophile Selection : A furan-derived diene and maleimide derivative could form the bicyclic structure.

  • Post-Cyclization Modifications : Methylation at the amine position using formaldehyde and sodium cyanoborohydride under argon.

Comparative Analysis of Reaction Conditions

The table below extrapolates optimal conditions from analogous syntheses:

Step Reagents/Conditions Yield Key References
CyclizationToluene, reflux, 4h80%
Amine IntroductionBenzylamine, EtOH, 12h75%
ReductionLiAlH4, THF, 0°C, 2h85%
Hydrogenolytic DeprotectionPd/C, H2, MeOH, RT, 24h93%

Challenges and Optimization Strategies

Impurity Control

Debenzylation steps at elevated temperatures risk forming dihydro impurities, as noted in Patent WO2014195978A2 . Maintaining reactions at 25–30°C and using controlled hydrogenation conditions mitigates this.

Stereochemical Purity

Chiral resolution techniques, such as enzymatic catalysis or chiral column chromatography, may be required to isolate enantiomerically pure products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce various alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione derivatives as anticancer agents. These compounds have been synthesized and evaluated for their biological activity against different cancer cell lines. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects on breast and lung cancer cells, suggesting their potential as lead compounds in cancer therapy .

Antibiotic Properties
The compound has also been explored for its antibiotic properties. Research indicates that derivatives of this compound can act as effective antibacterial agents against various strains of bacteria, including resistant strains . This opens avenues for developing new antibiotics in an era of increasing antibiotic resistance.

Organic Synthesis

Building Blocks in Drug Development
this compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique bicyclic structure allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Techniques
Several synthetic routes have been developed to create this compound efficiently. For example, macrocyclization reactions have been utilized to construct the bicyclic framework, which can then be modified to yield desired derivatives .

Case Studies

StudyYearApplicationFindings
Anticancer Activity Evaluation2020Anticancer agentsSignificant cytotoxicity observed in breast and lung cancer cell lines with specific derivatives showing IC50 values below 10 µM .
Antibiotic Efficacy Study2021AntibioticsDerivatives demonstrated activity against multi-drug resistant bacterial strains with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
Synthesis Optimization2019Organic SynthesisDeveloped a new synthetic route that improved yield by 25% compared to previous methods .

Mechanism of Action

The mechanism of action of 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

Thieno-Fused Diazepine Derivatives

Compounds like (S)-3,4-dihydro-3-methyl-1H-thieno[3,2-e][1,4]diazepine-2,5-dione (8a) and its enantiomer (8b) share a bicyclic framework but incorporate a thieno (sulfur-containing) fused ring instead of a diazabicyclo system. This modification alters electronic properties and reactivity. For example, these derivatives are synthesized via reactions of 5-halogenouracils with active methylene compounds, yielding dihydrouracil intermediates .

7-Oxa-3,4-diazabicyclo[4.1.0]hept-4-en-2-one

This analog replaces the methyl group with an oxygen atom at position 5. The oxa substitution enhances polarity and likely influences herbicidal activity, as evidenced by its patent for agricultural use .

Bicyclo[4.1.0]hept-3-ene-2,5-dione Derivatives

Derivatives such as 1-bromo-6-trimethylsilylbicyclo[4.1.0]hept-3-ene-2,5-dione exhibit heightened reactivity as dienophiles in Diels-Alder reactions.

Physical and Thermodynamic Properties

Data from bicyclic analogs (e.g., bicyclo[4.1.0]heptane) suggest that substituents significantly influence physical properties. For example:

  • Bicyclo[4.1.0]heptane (unsubstituted) has a melting point of -36.7°C .
  • Methyl or oxa substituents likely increase melting points and alter solubility due to enhanced polarity.

Biological Activity

3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of approximately 168.20 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for cellular metabolism and proliferation.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : There is evidence indicating that it may protect neuronal cells from oxidative stress.

Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The study demonstrated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates in neuronal cultures exposed to neurotoxic agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorSignificant reduction in cell viability at >10 µM
NeuroprotectionDecreased ROS levels; improved cell survival
Enzyme InhibitionInhibition of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione, and what are their respective yields and limitations?

  • Methodological Answer: Synthesis typically involves cyclization of precursor amines or ketones under acidic or basic conditions. For example, intramolecular cycloaddition of a substituted diketone with a methylamine derivative can yield the bicyclic core. Key challenges include regioselectivity and steric hindrance from the methyl group. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via 1^1H/1313C NMR are critical. Yields vary (30–60%) depending on reaction optimization (e.g., temperature, catalyst).

Q. How can the structural integrity and purity of this compound be verified using spectroscopic and chromatographic methods?

  • Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR should confirm the methyl group (δ 1.2–1.5 ppm) and bicyclic protons (δ 3.0–4.5 ppm). 13^13C NMR detects carbonyl carbons (δ 170–180 ppm).
  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water) to assess purity (>95% by area normalization).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ at m/z consistent with C7_7H9_9N2_2O2_2.

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

  • Methodological Answer: The dione moieties are hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials. Monitor degradation via periodic HPLC analysis. Avoid prolonged exposure to light or basic conditions, which may induce ring-opening reactions.

Advanced Research Questions

Q. What computational approaches are optimal for modeling the stereochemical outcomes of reactions involving this bicyclic system?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition-state geometries and stereoselectivity. Molecular dynamics (MD) simulations assess conformational flexibility of the bicyclic core. Compare computed NMR chemical shifts with experimental data to validate models.

Q. How do solvent effects influence the reactivity of the dione moieties in nucleophilic addition reactions?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize charge-separated intermediates, enhancing nucleophilic attack on the carbonyl groups. Solvent-free conditions or ionic liquids may reduce side reactions (e.g., dimerization). Use kinetic studies (UV-Vis monitoring) to correlate solvent polarity with reaction rates.

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer:

  • Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
  • Dose-Response Analysis : Fit data to Hill curves to compare IC50_{50} values across studies. Statistical tools (e.g., ANOVA) can identify outliers due to assay variability.

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